N-Oxide Positional Isomerism: 6-Oxide vs 7-Oxide Regiochemistry Governs Electronic Configuration and Synthetic Fate
Pyrido[2,3-d]pyridazine 6-oxide and 7-oxide are constitutional isomers with the N-oxide group positioned on the pyridazine ring nitrogen at position 6 versus position 7. The 6-oxide (SMILES: C1=[N+]([O-])N=CC2=C1C=CC=N2; InChIKey: VCYGGHIDKYQIRH-UHFFFAOYSA-N) [1] is formed preferentially under acid-catalyzed peracid oxidation conditions, while alternative conditions favor other oxidation sites or the 7-oxide, as demonstrated by Paul and Rodda's charge-density rationalization [2]. The 7-oxide is identified by InChIKey HBFJNZBYSXSNHZ-UHFFFAOYSA-N and SMILES [O-][N+]1=NC=C2C=CC=NC2=C1 [3]. The two isomers exhibit identical molecular formula (C₇H₅N₃O), identical molecular weight (147.13 g/mol), and identical computed polar surface area (PSA 52.72 Ų) and XlogP (-0.3) [1][3], meaning that chromatographic or mass-spectrometric differentiation requires careful method development keyed to the specific isomer.
| Evidence Dimension | Regiochemical identity of N-oxide substitution site on pyridazine ring |
|---|---|
| Target Compound Data | 6-oxide: SMILES C1=[N+]([O-])N=CC2=C1C=CC=N2; InChIKey VCYGGHIDKYQIRH-UHFFFAOYSA-N; N-oxide at pyridazine N6 position |
| Comparator Or Baseline | 7-oxide (CAS 19866-62-7): SMILES [O-][N+]1=NC=C2C=CC=NC2=C1; InChIKey HBFJNZBYSXSNHZ-UHFFFAOYSA-N; N-oxide at pyridazine N7 position |
| Quantified Difference | Distinct InChIKey and SMILES; identical MW (147.13), PSA (52.72 Ų), and XlogP (-0.3); differentiation relies on regiochemistry, not bulk properties |
| Conditions | Structural identity confirmed by SMILES/InChI comparison; oxidation site selectivity rationalized by π-electron density calculations under acid vs alkaline peracid conditions [2] |
Why This Matters
For procurement, the 6-oxide and 7-oxide are not interchangeable; SAR studies or synthetic sequences that depend on N-oxide regiochemistry (e.g., directed ortho-metallation, photochemical ring-opening, or nucleophilic displacement) require explicit specification of the 6-oxide isomer.
- [1] Chem960. Pyrido[2,3-d]pyridazine,6-oxide (CAS 19866-61-6) Compound Information Page. https://m.chem960.com/cas/19866616/ View Source
- [2] Paul D, Rodda H. (1969) Pyridopyridazines. II. Some reactions of Pyrido[2,3-d]- and Pyrido[3,4-d]-pyridazine. Australian Journal of Chemistry, 22(8): 1745–1757. doi:10.1071/CH9691745 View Source
- [3] Chem960. Pyrido[2,3-d]pyridazine,7-oxide (CAS 19866-62-7) Compound Information Page. https://mip.chem960.com/cas/19866627/ View Source
